![molecular formula C18H16FNO3S B2959533 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide CAS No. 852438-86-9](/img/structure/B2959533.png)
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide, also known as Compound A, is a novel small molecule that has gained significant attention due to its potential therapeutic applications. Its unique chemical structure makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties in various preclinical studies. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A has been tested in vitro and in vivo models of cancer and has shown promising results in inhibiting tumor growth and inducing apoptosis. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A has been tested in animal models of neurodegenerative disorders and has shown neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A is not fully understood. However, it has been proposed that it exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cancer, and neurodegenerative disorders. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A has also been shown to modulate the expression of various genes involved in these pathways.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activation of various transcription factors, including NF-κB and AP-1. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A is its unique chemical structure, which makes it a promising candidate for drug development. It has been shown to have low toxicity and high selectivity for its target pathways. However, one of the limitations of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A is its poor solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A. One area of interest is its potential as a treatment for cancer. More studies are needed to determine its efficacy in different types of cancer and its potential use in combination with other therapies. Another area of interest is its potential as a treatment for neurodegenerative disorders. More studies are needed to determine its efficacy in animal models of these disorders and its potential use in clinical trials. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A can be synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone, thioacetic acid, and 2-nitrobenzaldehyde. The resulting product is then subjected to a series of chemical reactions to yield N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide A. The synthesis method has been optimized to obtain high yields and purity of the final product.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h1-11,17H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMFBYVVZBIHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)F)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-phenylacetamide |
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